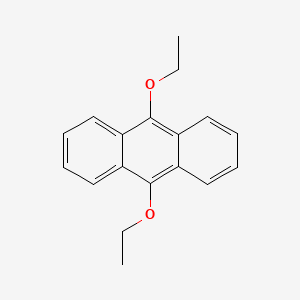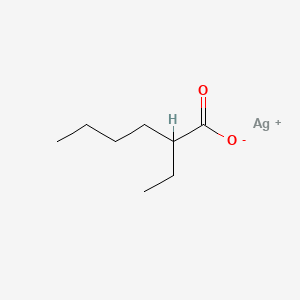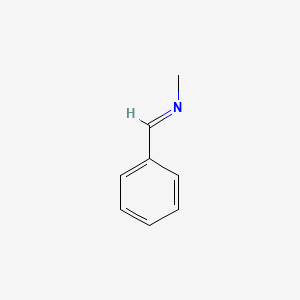
N-Benzylidenemethylamine
Übersicht
Beschreibung
N-Benzylidenemethylamine is an organic compound with the molecular formula C8H9N . It is a clear, colorless to yellow liquid .
Synthesis Analysis
While specific synthesis methods for N-Benzylidenemethylamine were not found in the search results, it’s worth noting that similar compounds, such as N-methyl imines, can be synthesized through the activation of aldehydes and the liberation of methylamine .Molecular Structure Analysis
The molecule has a coplanar E-configuration with the hydrogen atom of the N-methyl group eclipsed by the C-N double bond . This was confirmed through CNDO/2 calculations .Physical And Chemical Properties Analysis
N-Benzylidenemethylamine has a molar mass of 119.167 . It is a liquid at room temperature with a refractive index ranging from 1.5500 to 1.5540 at 20°C . The compound’s density, boiling temperature, critical temperature, and critical pressure are among the properties that have been critically evaluated .Wissenschaftliche Forschungsanwendungen
1. Tuberculosis Treatment Potential
Bromhexine and ambroxol, derivatives of benzylamines like N-Benzylidenemethylamine, exhibit a pH-dependent growth-inhibitory effect on Mycobacterium tuberculosis. These compounds are concentrated in macrophages, potentially impacting intracellular tubercle bacilli. They also enhance lysozyme levels in bronchial secretions and increase rifampicin levels in lung tissue and sputum. This suggests a potential adjunctive role in tuberculosis therapy (Grange & Snell, 1996).
2. Impact on Metabolic Syndrome
Benzylamine, found in Moringa oleifera and metabolized by semicarbazide-sensitive amine oxidase (SSAO) to benzaldehyde and hydrogen peroxide, has insulin-mimicking action. Chronic oral administration of benzylamine in mice showed improvements in glucose tolerance and circulating lipid profiles without increasing oxidative stress. This positions benzylamine as a potential oral agent for treating metabolic syndrome (Iffiú-Soltész et al., 2010).
3. Antimycobacterial Properties
Benzylamines synthesized with various N-alkyl chains and substituents showed inhibitory effects on Mycobacterium tuberculosis H 37 Ra. The most active compounds also exhibited marked inhibitory effects on Mycobacterium marinum and Mycobacterium lufu, suggesting their use in antileprotic and antimycobacterial treatments (Meindl et al., 1984).
4. Dermatophytosis Treatment
Butenafine hydrochloride, a benzylamine derivative, showed excellent efficacy against dermatophytosis in guinea pigs caused by Trichophyton mentagrophytes or Microsporum canis. Its fungicidal activity and long retention in the skin after topical application contribute to its effectiveness against dermatophytosis (Arika et al., 1990).
5. Cancer Cachexia Treatment
Benzylamine and pyridinemethylamine derivatives have shown promise as potent and selective antagonists of the melanocortin-4 receptor (MC4R), with potential for treating cancer cachexia. These compounds have been characterized for their pharmacological activities and pharmacokinetic properties in rodents (Tran et al., 2007).
6. Esophageal Tumorigenesis
Isothiocyanates derived from benzylamines have been evaluated for their inhibitory effects on N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis in rats. The study found that certain isothiocyanates substantially inhibited tumor incidence and multiplicity, suggesting a potential role in cancer prevention (Wilkinson et al., 1995).
7. Alzheimer's Disease Treatment
Benzofuran-based hybrid compounds, linking a benzofuran ring to N-methyl-N-benzylamine, were designed as potential multifunctional drugs for Alzheimer's disease. These compounds showed cholinesterase inhibitory activity and inhibited Abeta fibril formation, with additional neuroprotective effects (Rizzo et al., 2008).
Safety and Hazards
N-Benzylidenemethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and it should only be used outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-methyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGGPKOEKKUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060750 | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidenemethylamine | |
CAS RN |
622-29-7 | |
| Record name | N-(Phenylmethylene)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylidenemethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylidene(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzylidenemethylamine?
A1: N-Benzylidenemethylamine has the molecular formula C8H9N and a molecular weight of 119.16 g/mol.
Q2: What spectroscopic data is available for N-Benzylidenemethylamine?
A2: Studies have utilized ultraviolet-visible (UV-Vis) spectroscopy [, ], infrared (IR) spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [] to characterize N-Benzylidenemethylamine and its derivatives. These techniques provide information about electronic transitions, vibrational modes, and proton environments within the molecule, respectively. Electron diffraction studies have also contributed to understanding the molecular structure of N-Benzylidenemethylamine [].
Q3: What is the preferred conformation of N-Benzylidenemethylamine?
A3: Experimental and computational studies, including dipole moment analysis and CNDO/2 calculations, support a coplanar E configuration for N-Benzylidenemethylamine []. In this conformation, the hydrogen atom of the N-methyl group is eclipsed by the C=N double bond.
Q4: How do substituents affect the electronic structure of N-Benzylidenemethylamine?
A4: Research on para-substituted N-Benzylidenemethylamines demonstrates that the electronic properties of substituents influence the molecule's dipole moment and electronic absorption spectra [, ]. This suggests a degree of conjugation between the aromatic ring and the imine group.
Q5: How does N-Benzylidenemethylamine react with phosgene?
A5: Reaction of N-Benzylidenemethylamine with phosgene leads to the formation of (α-chlorobenzyl)methylcarbamoyl chloride []. This reaction highlights the reactivity of the imine nitrogen towards electrophilic attack.
Q6: Can N-Benzylidenemethylamine be used in the synthesis of heterocycles?
A6: Yes, N-Benzylidenemethylamine acts as a dieneophile in [2+2] and [2+3] cycloaddition reactions with phosphagermaallene, forming four- and five-membered heterocycles []. Additionally, it participates in 1,3-dipolar cycloaddition reactions with bisnitrones and phenylenedimaleimide, yielding bisisoxazolidines []. It can also react with vinylene diisothiocyanate to form thioxo-2 imidazoline-4carbothioique-1 and dihydro-3,4 imidazo [1,2-e] thiadiazine-1,3,5thiones-4 derivatives [].
Q7: What is the role of N-Benzylidenemethylamine in the synthesis of 4-Phenyl-1,3-benzodiazepins?
A7: N-Benzylidenemethylamine serves as a key building block in the synthesis of 4-phenyl-1,3-benzodiazepins []. The reaction involves a dilithio intermediate generated from N-acylated-o-toluidine, which then reacts with N-Benzylidenemethylamine. Subsequent hydrolysis and cyclization steps afford the desired benzodiazepine derivative.
Q8: Can N-Benzylidenemethylamine be used in the synthesis of polymers?
A8: Yes, N-Benzylidenemethylamine can functionalize polymeric organolithiums, such as poly(styryl)lithium and poly(butadienyl)lithiums, to introduce secondary amine groups []. This reaction proceeds efficiently in hydrocarbon solvents at room temperature, yielding amine-functionalized polymers.
Q9: Can N-Benzylidenemethylamine participate in reactions catalyzed by samarium diiodide (SmI2)?
A9: N-Benzylidenemethylamine undergoes reduction with SmI2 to yield both reduced and coupled products []. Interestingly, this reaction exhibits autocatalytic behavior due to the formation of trivalent samarium during the process. The reaction kinetics suggest a surface catalysis mechanism.
Q10: Can N-Benzylidenemethylamine be hydrogenated using transition metal catalysts?
A10: Yes, theoretical studies demonstrate that rhodium(III) thiolate complexes can catalyze the hydrogenation of N-Benzylidenemethylamine []. Density functional theory (DFT) calculations suggest an ionic mechanism involving dihydrogen activation, imine protonation, and hydride transfer steps.
Q11: Can halogen bonding be utilized to catalyze reactions involving N-Benzylidenemethylamine?
A11: Theoretical investigations suggest that halogen-bonding catalysts can activate N-Benzylidenemethylamine for hydrocyanation reactions []. DFT calculations provide insight into the mechanism and energetics of this catalytic process, highlighting the potential of halogen bonding in organocatalysis.
Q12: What happens when N-Benzylidenemethylamine N-oxide is irradiated with UV light?
A12: Upon irradiation with UV light, N-Benzylidenemethylamine N-oxide undergoes a photo-rearrangement to form the corresponding oxazirane []. This reaction is influenced by solvent polarity and the electronic nature of substituents on the aromatic ring.
Q13: Does N-Benzylidenemethylamine interact with metal carbonyls under UV irradiation?
A13: N-Benzylidenemethylamine reacts photochemically with the chromium carbene complex (CO)5Cr[C(OMe)(Me)], leading to the formation of a β-lactam []. Interestingly, the analogous tungsten complex does not exhibit the same reactivity. Matrix isolation studies provide insight into the mechanism of this reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)

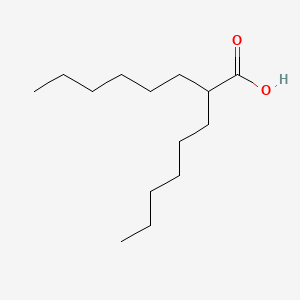
![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

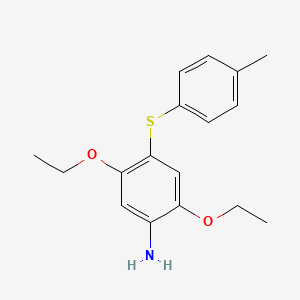

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)

